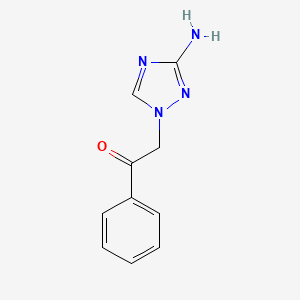

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Triazoles are a class of compounds that contain a 1,2,4-triazole ring in their structure. They are characterized by multidirectional biological activity . Many studies of triazole compounds relate to their antimicrobial properties .

Synthesis Analysis

A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized and their structures were established by NMR and MS analysis . An implementation of the three-component one-pot approach to unsymmetrical 1,3,5-trisubstituted-1,2,4-triazoles into combinatorial chemistry is described . The procedure is based on the coupling of amidines with carboxylic acids and subsequent cyclization with hydrazines .Molecular Structure Analysis

The molecular structure of 1,2,4-triazoles can be established by NMR and MS analysis .Chemical Reactions Analysis

In vitro cytotoxic evaluation indicated that some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone, focusing on six unique fields:

Pharmaceutical Chemistry

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone is a significant compound in pharmaceutical chemistry due to its potential as a pharmacophore. The 1,2,4-triazole moiety is known for its diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound can be used as a scaffold for developing new drugs targeting various diseases, leveraging its ability to interact with biological receptors through hydrogen bonding and dipole interactions .

Agrochemistry

In agrochemistry, 2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone can be utilized in the synthesis of herbicides and pesticides. The triazole ring is a common structural component in many agrochemicals due to its stability and effectiveness in controlling pests and weeds . This compound’s derivatives can be designed to enhance selectivity and reduce environmental impact, contributing to sustainable agricultural practices.

Materials Science

This compound has applications in materials science, particularly in the development of advanced materials with specific properties. The triazole ring can be incorporated into polymers and other materials to improve their thermal stability, mechanical strength, and resistance to degradation . These materials can be used in various industries, including aerospace, automotive, and electronics, where high-performance materials are essential.

Mécanisme D'action

Target of Action

The compound “2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone” contains a 1,2,4-triazole moiety, which is a common structural motif in many pharmaceuticals and biologically active compounds . Compounds containing 1,2,4-triazole rings have been reported to possess a wide range of pharmacological activities, including antiviral, antibacterial, antifungal, anticancer, and anticonvulsant properties . The specific target of this compound would depend on the exact nature of its biological activity.

Orientations Futures

Propriétés

IUPAC Name |

2-(3-amino-1,2,4-triazol-1-yl)-1-phenylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-10-12-7-14(13-10)6-9(15)8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEDUFGINAMFOY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN2C=NC(=N2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-amino-1H-1,2,4-triazol-1-yl)-1-phenyl-1-ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)

![4,4-Difluoro-1-[2-(4-methoxyphenyl)-1,3-thiazole-5-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B2720076.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2720079.png)

![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)

![N-[5-cyano-2-(methylsulfanyl)phenyl]-2-methylbenzenecarboxamide](/img/structure/B2720098.png)